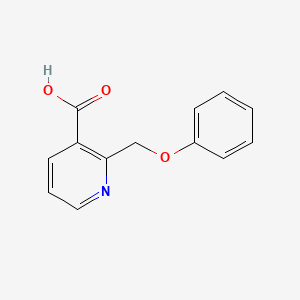

2-(Phenoxymethyl)nicotinic acid

Beschreibung

2-(Phenoxymethyl)nicotinic acid is a nicotinic acid derivative characterized by a phenoxymethyl group (-CH₂-O-C₆H₅) attached to the pyridine ring at the 2-position. Nicotinic acid (pyridine-3-carboxylic acid) serves as a precursor for NAD⁺/NADH coenzymes and has therapeutic applications in lipid metabolism and hyperphosphatemia management .

Eigenschaften

IUPAC Name |

2-(phenoxymethyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c15-13(16)11-7-4-8-14-12(11)9-17-10-5-2-1-3-6-10/h1-8H,9H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAHBGFQSEQKMPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=C(C=CC=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Phenoxymethyl)nicotinic acid typically involves the reaction of nicotinic acid with phenoxymethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride by the carboxylate group of nicotinic acid.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimization for large-scale reactions. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity of the final product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the phenoxymethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Substitution: It can participate in substitution reactions, where the phenoxymethyl group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenoxyacetic acid derivatives, while reduction can produce phenoxymethyl alcohol derivatives .

Wissenschaftliche Forschungsanwendungen

2-(Phenoxymethyl)nicotinic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals

Wirkmechanismus

The mechanism of action of 2-(Phenoxymethyl)nicotinic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activities and receptor interactions. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison of Nicotinic Acid Derivatives

Key Observations:

Substituent Effects on Molecular Weight: The phenoxymethyl group in this compound increases molecular weight compared to smaller substituents (e.g., methyl or hydroxy groups). This may influence pharmacokinetics, such as membrane permeability or half-life .

Electronic and Steric Modifications: Electron-withdrawing groups (e.g., 4-fluoro in 2-(4-Fluorophenoxy)nicotinic acid) enhance electrophilicity, possibly affecting binding to targets like α7 nAChRs . The diethylamino group in 2-(Diethylamino)nicotinic acid introduces basicity, which could improve solubility in acidic environments .

Hyperphosphatemia Management

Nicotinic acid and its analogs, such as nicotinamide, reduce serum phosphate in dialysis patients by inhibiting sodium-dependent phosphate transporters .

Cognitive Deficit and nAChR Modulation

Novel 2-arylamino-thiazole-5-carboxylic acid amide derivatives act as α7 nAChR positive allosteric modulators, improving cognitive deficits in mice . The phenoxymethyl group in this compound could similarly enhance binding to nAChRs, though specific data are lacking.

Biologische Aktivität

2-(Phenoxymethyl)nicotinic acid is an intriguing compound with potential biological activities, particularly in the realm of pharmacology and medicinal chemistry. This article delves into its biological activity, synthesizing diverse research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound, identified by its CAS number 55942-61-5, features a phenoxymethyl group attached to a nicotinic acid backbone. This structural modification is significant for its interaction with biological targets.

The biological activity of this compound primarily involves its interaction with nicotinic acetylcholine receptors (nAChRs). Research indicates that this compound can modulate the activity of these receptors, influencing neurotransmitter release and neuronal excitability. The mechanism is thought to involve:

- Receptor Binding : It binds selectively to α4β2 nAChRs, which are implicated in cognitive functions and neuroprotection.

- Signal Transduction : The binding initiates downstream signaling pathways that may enhance synaptic plasticity and cognitive function.

Biological Activity Overview

The biological activities of this compound can be categorized as follows:

Antimicrobial Activity

Studies have shown that compounds related to nicotinic acids exhibit antimicrobial properties. For instance, derivatives have been tested against various pathogens, demonstrating efficacy against both bacterial and fungal strains.

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition observed | |

| Candida albicans | Moderate inhibition |

Neuroprotective Effects

Research indicates that this compound may exert neuroprotective effects. In vitro studies suggest it can reduce oxidative stress in neuronal cells, potentially mitigating neurodegenerative processes.

- Case Study : In a study involving rat cortical neurons, treatment with this compound showed a reduction in apoptosis markers following oxidative stress exposure, suggesting a protective mechanism.

Cardiovascular Benefits

Similar to other nicotinic acids, this compound may influence lipid metabolism. It has been observed to raise HDL cholesterol levels and lower triglycerides in animal models, contributing to cardiovascular health.

| Study | Outcome |

|---|---|

| Coronary Drug Project (1975) | Reduced myocardial infarction rates |

| Follow-up Study by Canner et al. (1986) | Lowered total mortality |

Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:

- Cognitive Enhancement : Preclinical studies suggest that compounds targeting nAChRs can improve cognitive function in models of Alzheimer's disease.

- Anti-inflammatory Properties : Some studies indicate potential anti-inflammatory effects through modulation of macrophage activity.

- Safety Profile : Toxicological assessments have shown that derivatives exhibit low toxicity at therapeutic doses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.